molecular formula C12H16ClNO2 B13599581 Tert-butyl (2-(chloromethyl)phenyl)carbamate

Tert-butyl (2-(chloromethyl)phenyl)carbamate

Cat. No.: B13599581
M. Wt: 241.71 g/mol
InChI Key: GLWIBRDLIITNHW-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(chloromethyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is often utilized in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(chloromethyl)phenyl]carbamate typically involves the reaction of 2-(chloromethyl)aniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate .

Industrial Production Methods

In industrial settings, the production of tert-butyl N-[2-(chloromethyl)phenyl]carbamate can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(chloromethyl)phenyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while hydrolysis will produce the corresponding amine and tert-butyl alcohol .

Scientific Research Applications

Tert-butyl N-[2-(chloromethyl)phenyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(chloromethyl)phenyl]carbamate involves the reactivity of the chloromethyl group and the stability of the carbamate groupThe carbamate group provides stability and can be removed under mild conditions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

tert-butyl N-[2-(chloromethyl)phenyl]carbamate

InChI

InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3,(H,14,15)

InChI Key

GLWIBRDLIITNHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1CCl

Origin of Product

United States

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